molecular formula C12H12BrFN2O2 B14913307 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione

3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione

Cat. No.: B14913307
M. Wt: 315.14 g/mol
InChI Key: CMAJKBFURJWUCR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione typically involves multiple steps. One common route starts with the preparation of 2-bromo-4-fluorobenzyl bromide from para-aminotoluene through a series of reactions including nitration, reduction, diazotization, and bromination . This intermediate is then reacted with 5,5-dimethylimidazolidine-2,4-dione under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromo and fluoro substituents on the benzyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include strong nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The specific conditions depend on the desired transformation and the nature of the substituents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation or reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may make it a candidate for studying biological interactions and pathways.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. Detailed studies are needed to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-4-fluorobenzyl)-5,5-dimethylimidazolidine-2,4-dione is unique due to the presence of both bromo and fluoro substituents on the benzyl group, combined with the imidazolidine-2,4-dione core

Properties

Molecular Formula

C12H12BrFN2O2

Molecular Weight

315.14 g/mol

IUPAC Name

3-[(2-bromo-4-fluorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H12BrFN2O2/c1-12(2)10(17)16(11(18)15-12)6-7-3-4-8(14)5-9(7)13/h3-5H,6H2,1-2H3,(H,15,18)

InChI Key

CMAJKBFURJWUCR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CC2=C(C=C(C=C2)F)Br)C

Origin of Product

United States

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